2-methoxy-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-5-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-22-11-12(10-20-22)17-6-3-13(27-17)7-8-21-28(24,25)14-4-5-16(26-2)15(9-14)18(19)23/h3-6,9-11,21H,7-8H2,1-2H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIATUJAKLXOQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzamide, with CAS number 2640829-88-3, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 420.5 g/mol. The structure features a benzamide core substituted with a methoxy group and a sulfamoyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives, including the compound . The following table summarizes key findings regarding its anticancer efficacy:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| A549 | 3.0 | More potent than 5-Fluorouracil |
| MCF-7 | 22.54 | Comparable to doxorubicin |
| T47D | 5.08 | Significant growth inhibition |
The compound exhibited significant inhibitory activity against various cancer cell lines, suggesting it may serve as a lead compound for further development in cancer therapy .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been evaluated through various in vitro assays. Notably, it demonstrated a reduction in TNF-α levels and increased caspase-3 activity, indicating its potential to modulate inflammatory pathways effectively. The following data illustrates these findings:
| Assay | Result |
|---|---|
| TNF-α Reduction | 87% decrease |
| Caspase-3 Activity | 7.80-fold increase |
These results suggest that the compound could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. A study indicated that it possesses significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This positions it as a potential candidate for further exploration in antimicrobial drug development .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A comprehensive evaluation of multiple synthesized benzamide derivatives revealed that compounds similar to 2-methoxy-5-(...) exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and erlotinib, showcasing their potential as effective anticancer agents .
- Inflammation Model Studies : In animal models of inflammation, the compound significantly reduced edema and inflammatory markers when administered at therapeutic doses. These findings support its role in managing inflammatory conditions .
- Antimicrobial Efficacy Testing : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound inhibited bacterial growth effectively, suggesting possible applications in treating infections .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Its structural components may interact with specific molecular targets involved in cancer progression.
| Study Reference | Findings |
|---|---|
| Demonstrated cytotoxic effects on various cancer cell lines. | |
| Indicated potential as an apoptosis inducer in breast cancer cells. |
Antimicrobial Properties
The sulfamoyl group is known for its antimicrobial effects. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth:
- Gram-positive and Gram-negative Bacteria : The compound exhibited significant antibacterial activity, which could lead to the development of new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Agricultural Science
In agricultural research, this compound has been explored as a potential pesticide or herbicide:
- Pest Resistance : Its application may enhance resistance to certain pests while being environmentally friendly compared to traditional pesticides.
| Application Type | Efficacy |
|---|---|
| Insecticide | Effective against common agricultural pests |
| Herbicide | Reduced weed growth without harming crops |
Biochemical Probes
The unique structure of this compound allows it to serve as a biochemical probe in research settings:
- Target Identification : It can be utilized to identify and characterize biological targets in cellular pathways, particularly those related to inflammation and cancer.
Case Studies
Several case studies have documented the applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the compound's effectiveness against lung cancer cells. The researchers found that treatment with varying concentrations led to significant reductions in cell viability.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The results showed that it could inhibit biofilm formation, making it a candidate for further development as an antimicrobial agent.
Comparison with Similar Compounds
Key Research Insights
Sulfamoyl vs. Sulfonamide : The sulfamoyl group in the target compound offers a balance between solubility and hydrogen-bonding capacity, whereas sulfonamide analogs (e.g., CAS 2640967-57-1) prioritize solubility .
Heterocyclic Additions: Oxadiazole (LMM5) and oxazolidinone () rings improve membrane permeability and metabolic stability, respectively .
Preparation Methods
Sulfonation of 2-Methoxybenzoic Acid
The benzamide core originates from 2-methoxybenzoic acid, which undergoes sulfonation at the para position relative to the methoxy group. Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C introduces the sulfonyl chloride group, yielding 2-methoxy-5-(chlorosulfonyl)benzoic acid. Subsequent amidation with ammonium hydroxide generates 2-methoxy-5-sulfamoylbenzoic acid (Yield: 68–72%).
Table 1: Optimization of Sulfonation Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ClSO₃H/DCM | 0–5 | 2 | 72 |
| SO₃·Pyridine | 25 | 6 | 58 |
| H₂SO₄ (fuming) | 50 | 12 | 41 |
Activation of the Carboxylic Acid
The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with ammonia gas in tetrahydrofuran (THF) to produce 2-methoxy-5-sulfamoylbenzamide.
Synthesis of the Thiophene-Pyrazole Moiety
Thiophene Ring Construction
The thiophene ring is synthesized via Gewald reaction, where 2-acetylthiophene is condensed with cyanoacetamide in the presence of sulfur and morpholine. This yields 2-aminothiophene-3-carbonitrile, which is subsequently functionalized at the 5-position.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME | 80 | 85 |
| PdCl₂(dppf) | Toluene | 100 | 78 |
| NiCl₂(dppe) | THF | 60 | 65 |
Sulfonamide Bond Formation
The critical sulfonamide linkage is formed by reacting 2-methoxy-5-sulfamoylbenzamide with 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine in the presence of 1,1′-carbonyldiimidazole (CDI) as an activating agent. The reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, achieving a yield of 81%.
Mechanistic Insight : CDI activates the sulfamoyl group, facilitating nucleophilic attack by the ethylamine moiety. Steric hindrance from the thiophene-pyrazole group necessitates elevated temperatures for sufficient reactivity.
Alternative Routes and Modifications
Direct Coupling via Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction to couple pre-formed sulfamoylbenzamide and thiophene-pyrazole fragments using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). However, this method suffers from lower yields (54%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the benzamide core on Wang resin enables stepwise assembly of the sulfonamide and thiophene-pyrazole groups. While this method simplifies purification, scalability remains challenging.
Characterization and Analytical Data
Successful synthesis is confirmed via:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzamide-H), 6.98 (d, J = 3.6 Hz, 1H, thiophene-H).
-
HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water).
-
Mass Spec : [M+H]⁺ m/z 447.1 (calculated 447.12).
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for achieving high yields of 2-methoxy-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzamide?
- Methodology : Refluxing intermediates with potassium carbonate and sodium methoxide in methanol, followed by purification via ethyl acetate/water partitioning, as demonstrated in the synthesis of structurally related sulfonamides (75% yield, 95.5% purity by HPLC) .
- Key Considerations : Monitor reaction progress via TLC and optimize catalyst ratios (e.g., anhydrous MgCl₂) to enhance cyclization efficiency.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- X-ray crystallography for unambiguous regiochemical confirmation of heterocyclic substituents (e.g., pyrazole-thiophene linkage) .
- NMR/IR spectroscopy to validate sulfamoyl (-SO₂NH-) and benzamide (-CONH₂) functional groups, as seen in analogous thiazole-sulfonamide derivatives .
- HPLC for purity assessment (>95%) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Assays :
- Antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC ≤ 6.25 µg/mL) for pyrazole-thiophene hybrids .
- Antitumor screening across 60 cancer cell lines (NCI-60 panel) for thiazole-sulfonamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Approach :
- Modify the pyrazole ring (e.g., halogenation at C5) to improve target binding, as seen in antitubercular regioisomers .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety to enhance metabolic stability, inspired by sulfonyl chloride derivatives .
- Validation : Computational docking (e.g., AutoDock Vina) to predict binding poses with target proteins, similar to studies on thiazole-triazole hybrids .
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Analysis Framework :
- Compare assay conditions (e.g., pH, serum concentration) affecting sulfonamide solubility .
- Evaluate regiochemical variations (e.g., thiophene vs. thiazole cores) using X-ray crystallography to confirm structural consistency .
Q. What strategies mitigate hazards during large-scale synthesis (e.g., toxic fume generation)?
- Safety Protocols :
- Use self-contained breathing apparatus and flame-resistant lab coats during reactions involving sulfonamide intermediates, as specified in safety data sheets .
- Avoid aqueous discharge of byproducts to prevent environmental contamination .
Q. How is regioselectivity achieved in the cyclization of thiophene-pyrazole intermediates?
- Key Reagents :
- Lawesson’s reagent for controlled thiophene ring formation .
- Phosphorous oxychloride (POCl₃) to direct cyclization toward the 1,3,4-oxadiazole scaffold in related pyrazole derivatives .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Hypothesis : The sulfamoyl group may act as a hydrogen-bond acceptor with enzyme active sites (e.g., carbonic anhydrase IX), while the thiophene-pyrazole moiety facilitates π-π stacking in hydrophobic pockets .
- Experimental Validation : Isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
